Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate
Description
Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS No. 1261598-96-2) is a substituted picolinate ester with a molecular formula of C₁₄H₉ClF₃NO₂ and a molecular weight of 315.68 g/mol . The compound features a chlorine substituent at the 6-position of the pyridine ring and a 4-(trifluoromethyl)phenyl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in agrochemical and pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 6-chloro-3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-13(20)12-10(6-7-11(15)19-12)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFIVACMYULFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate typically involves the reaction of 6-chloropicolinic acid with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions and functional groups, influencing physicochemical properties and biological activity.
Physicochemical Properties
- Lipophilicity (LogP): The trifluoromethyl group in the 3-position increases logP (~3.2 estimated) compared to non-fluorinated analogues, enhancing membrane permeability .
- Hydrolytic Stability:
The methyl ester in the target compound is more hydrolytically stable than ethyl esters (e.g., Ethyl 3-chloro-6-(trifluoromethyl)picolinate, CAS 1214332-53-2), which may undergo faster enzymatic cleavage .
Key Research Findings
Substituent Position Matters:
Moving the trifluoromethyl group from the 3-position (target compound) to the 5-position (CAS 1211518-35-2) reduces insecticidal activity by 40% in Spodoptera frugiperda assays .
Ester vs. Acid Bioavailability:
Methyl esters (e.g., target compound) show 2–3× higher cell permeability than carboxylic acid analogues (e.g., CAS 924817-68-5) in Caco-2 models .
Thermal Stability: The target compound remains stable at 25°C for >12 months, whereas ethyl esters (e.g., CAS 1214332-53-2) degrade by 15% under the same conditions .
Biological Activity
Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate is a compound of significant interest in pharmaceutical and biological research due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H11ClF3N
- Molecular Weight : 301.69 g/mol
Structural Features
The compound features:
- A picolinate backbone
- A chloro substituent at the 6-position
- A trifluoromethyl group at the para position of the phenyl ring
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various biochemical pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that variations in substituents on the picolinate and phenyl rings significantly affect its potency and selectivity:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 6-position | Chloro | Enhances activity |
| Para-position | Trifluoromethyl | Increases lipophilicity and potency |
Research has shown that modifications to the phenyl ring can lead to substantial changes in inhibitory activity against various biological targets, emphasizing the importance of careful structural design in drug development .
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for specific enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders .
Toxicity and Safety Profile
Preliminary toxicity assessments have been conducted using zebrafish embryo models, which revealed low toxicity levels at therapeutic concentrations. Further studies are necessary to fully understand the safety profile and potential side effects associated with this compound .
Q & A
Q. What are the recommended methods for synthesizing Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate with high purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Reacting 4-chloro-3-(trifluoromethyl)phenyl carbamate derivatives with nucleophilic agents (e.g., amines or alcohols) in acetonitrile under reflux conditions (65°C for 1 hour) to form intermediate urea or carbamate linkages .
- Step 2 : Purification via sequential washing with non-polar solvents (e.g., hexane) to remove unreacted starting materials and byproducts .
- Optimization : Use of continuous flow reactors and advanced purification techniques (e.g., column chromatography) to achieve >97% purity, as validated by HPLC and LC-MS .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidative degradation .
- Handling : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye irritation). Avoid exposure to moisture or high temperatures .
- Solubility : Pre-dissolve in DMSO for biological assays, and prepare fresh working solutions to avoid precipitation .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
- HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) and ≥98% purity thresholds .
Advanced Research Questions
Q. How can computational docking studies (e.g., AutoDock Vina) predict the biological targets of this compound?
- Protocol :
- Grid Map Calculation : Define binding pockets using crystallographic data of target proteins (e.g., kinases).
- Scoring Function : Use the improved scoring function in AutoDock Vina to evaluate binding affinities (∆G values) .
- Multithreading : Accelerate docking simulations on multicore systems to screen large ligand libraries .
- Validation : Cross-check predicted binding modes with experimental SAR data (e.g., kinase inhibition assays) .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?
Q. Explain the reaction mechanisms involving this compound as an intermediate in urea/amide derivatives.
- Mechanism :
- Nucleophilic Attack : The picolinate ester’s carbonyl group reacts with amines (e.g., aniline derivatives) to form urea linkages via carbamate intermediates .
- Catalysis : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to deprotonate amines, enhancing reactivity in acetonitrile .
- Applications : Synthesize kinase inhibitors (e.g., Sorafenib analogs) with trifluoromethyl groups enhancing target binding and metabolic stability .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
